4-Iodo-5-methylisoxazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

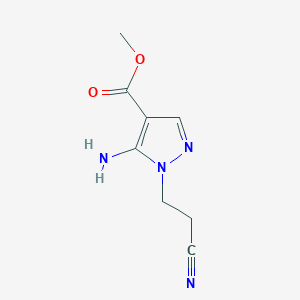

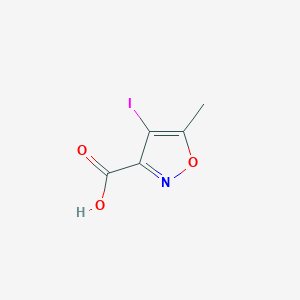

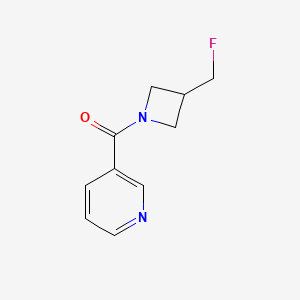

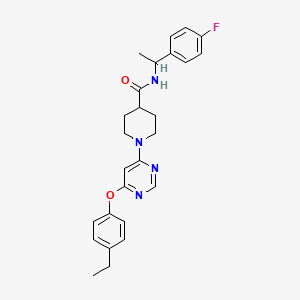

“4-Iodo-5-methylisoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C5H4INO3 . It is a derivative of “5-Methylisoxazole-3-carboxylic acid”, which is a five-membered heterocyclic moiety .

Molecular Structure Analysis

The molecular structure of “4-Iodo-5-methylisoxazole-3-carboxylic acid” involves a five-membered isoxazole ring with a carboxylic acid group attached at the 3-position and a methyl group at the 5-position . The iodine atom is attached at the 4-position .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Iodo-5-methylisoxazole-3-carboxylic acid: is a valuable building block in organic synthesis. It can undergo various cross-coupling reactions, which are pivotal for creating complex molecules. These reactions facilitate the formation of C-C or C-heteroatom bonds, essential for the synthesis of diverse organic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of aminopyrazole amide derivatives. These derivatives have shown potential as Raf kinase inhibitors, which are important in the treatment of melanoma cells .

Drug Discovery

The isoxazole ring found in 4-Iodo-5-methylisoxazole-3-carboxylic acid is a common motif in drug molecules. Its incorporation into new compounds can lead to the discovery of drugs with novel mechanisms of action .

Liquid Crystalline Materials

Isoxazoles, including halogenated variants like 4-Iodo-5-methylisoxazole-3-carboxylic acid , are used in creating materials with liquid crystalline properties. These materials have applications in displays and other electronic devices .

Heterocyclic Compound Libraries

This compound is also used in the synthesis of combinatorial libraries of heterocyclic compounds. Such libraries are crucial for high-throughput screening in drug development, allowing for the rapid identification of active compounds .

Nanocatalysis

The halogen atom in 4-Iodo-5-methylisoxazole-3-carboxylic acid can be utilized in nanocatalysis. This field involves the use of nanoparticles as catalysts to enhance the rate of chemical reactions, and halogenated isoxazoles can be key substrates in these processes .

Sensing Applications

Functionalized isoxazoles derived from 4-Iodo-5-methylisoxazole-3-carboxylic acid can be employed in the development of sensors. These sensors can detect various biological and chemical substances with high specificity and sensitivity .

Chain Heterocyclization

Lastly, 4-Iodo-5-methylisoxazole-3-carboxylic acid is used in chain heterocyclization reactions. These reactions are important for the preparation of polyfunctionalized pyrroles, which are significant in various chemical research applications .

Zukünftige Richtungen

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The future directions for “4-Iodo-5-methylisoxazole-3-carboxylic acid” could involve exploring its potential applications in drug discovery and development.

Eigenschaften

IUPAC Name |

4-iodo-5-methyl-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO3/c1-2-3(6)4(5(8)9)7-10-2/h1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQXHJQCZGIIBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-5-methylisoxazole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2901295.png)

![3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2901298.png)

![N-(4-butylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2901302.png)

![[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2901304.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2901305.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2901310.png)